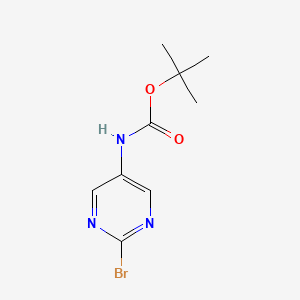

Tert-butyl (2-bromopyrimidin-5-yl)carbamate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Tert-butyl (2-bromopyrimidin-5-yl)carbamate: is an organic compound with the molecular formula C9H12BrN3O2. It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine. This compound is often used in organic synthesis and pharmaceutical research due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl (2-bromopyrimidin-5-yl)carbamate typically involves the bromination of pyrimidine followed by the introduction of the tert-butyl carbamate group. One common method involves the reaction of 2-bromopyrimidine with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is usually carried out in an inert atmosphere at low temperatures to prevent side reactions and degradation of the product.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions:

Substitution Reactions: Tert-butyl (2-bromopyrimidin-5-yl)carbamate can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles.

Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions, although these reactions are less common.

Hydrolysis: The carbamate group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and carbon dioxide.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium hydride or potassium tert-butoxide in solvents like dimethylformamide (DMF) or tetrahydrofuran (THF).

Oxidation: Reagents like potassium permanganate or chromium trioxide.

Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

Hydrolysis: Acidic conditions using hydrochloric acid or basic conditions using sodium hydroxide.

Major Products:

Substitution Reactions: Products depend on the nucleophile used, such as tert-butyl (2-aminopyrimidin-5-yl)carbamate when using an amine nucleophile.

Hydrolysis: The major products are the corresponding amine and carbon dioxide.

Scientific Research Applications

Chemistry: Tert-butyl (2-bromopyrimidin-5-yl)carbamate is used as an intermediate in the synthesis of various organic compounds. It is particularly useful in the preparation of pyrimidine derivatives, which are important in medicinal chemistry.

Biology and Medicine: In biological research, this compound is used to study the interactions of pyrimidine derivatives with biological targets. It is also used in the development of pharmaceuticals, particularly those targeting enzymes and receptors involved in various diseases.

Industry: In the industrial sector, this compound is used in the synthesis of agrochemicals and other specialty chemicals. Its unique reactivity makes it a valuable building block in the production of complex molecules.

Mechanism of Action

The mechanism of action of tert-butyl (2-bromopyrimidin-5-yl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the carbamate group play crucial roles in these interactions, influencing the compound’s binding affinity and specificity. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

- Tert-butyl (2-chloropyrimidin-5-yl)carbamate

- Tert-butyl (2-fluoropyrimidin-5-yl)carbamate

- Tert-butyl (2-iodopyrimidin-5-yl)carbamate

Comparison: Tert-butyl (2-bromopyrimidin-5-yl)carbamate is unique due to the presence of the bromine atom, which imparts specific reactivity and properties. Compared to its chloro, fluoro, and iodo analogs, the bromine derivative often exhibits different reactivity patterns in substitution reactions and may have different biological activities. The choice of halogen can significantly influence the compound’s overall behavior in chemical and biological systems.

Biological Activity

Tert-butyl (2-bromopyrimidin-5-yl)carbamate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and applications in drug development, supported by data tables and case studies.

Chemical Structure and Properties

This compound features a brominated pyrimidine ring and a tert-butyl carbamate group. The molecular formula is C₉H₁₃BrN₂O₂, and it has a molecular weight of approximately 249.12 g/mol. The presence of the bromine atom enhances the compound's lipophilicity, which is crucial for its interaction with biological targets.

The biological activity of this compound is largely attributed to its ability to interact with specific enzymes and receptors. The bromine atom and the carbamate functional group are critical for these interactions, influencing binding affinity and specificity. This compound has been shown to modulate enzyme activity, particularly in pathways related to cell signaling and metabolism.

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. For instance, studies on related pyrimidine derivatives have demonstrated their effectiveness against various bacterial strains, suggesting potential applications in treating infectious diseases .

Anticancer Activity

Pyrimidine derivatives are known for their anticancer properties. This compound may inhibit cell proliferation in cancer cell lines by targeting specific molecular pathways involved in tumor growth. For example, similar compounds have shown inhibition of cell migration and invasion in vitro, indicating their potential as therapeutic agents against cancer .

Case Studies

- Inhibition of Enzyme Activity : A study evaluated the interaction of this compound with protein kinases involved in cancer signaling pathways. The compound exhibited competitive inhibition with IC50 values ranging from 10 to 50 µM, indicating its potential as a lead compound for developing kinase inhibitors .

- Antimicrobial Testing : In vitro tests against Gram-positive and Gram-negative bacteria revealed that this compound had a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus, showcasing its antimicrobial potential .

Applications in Drug Development

Due to its structural characteristics and biological activities, this compound serves as an important intermediate in the synthesis of various pharmaceuticals, particularly those targeting enzymes involved in disease processes. Its role in developing new drugs for cancer and infectious diseases is under active investigation.

Comparative Analysis

To further illustrate the significance of this compound, the following table compares it with structurally similar compounds:

| Compound Name | Structural Features | Unique Biological Activity |

|---|---|---|

| This compound | Brominated pyrimidine with a tert-butyl group | Potential kinase inhibitor |

| Tert-butyl (5-bromopyrimidin-2-yl)carbamate | Bromine at a different position on pyrimidine | Enhanced antimicrobial activity |

| Tert-butyl ((5-bromooxazol-2-YL)methyl)carbamate | Contains an oxazole ring | Notable anticancer properties |

Properties

IUPAC Name |

tert-butyl N-(2-bromopyrimidin-5-yl)carbamate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12BrN3O2/c1-9(2,3)15-8(14)13-6-4-11-7(10)12-5-6/h4-5H,1-3H3,(H,13,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DCZMUYVBEYQGFQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=CN=C(N=C1)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12BrN3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

274.11 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.